molecular formula C18H21N3 B6183019 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile CAS No. 2648965-42-6

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile

Cat. No.: B6183019
CAS No.: 2648965-42-6
M. Wt: 279.4
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Description

1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is an organic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a tert-butylphenyl group attached to a tetrahydroindazole ring with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and hydrazine derivatives.

    Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with the aldehyde to form the indazole ring. This reaction is often catalyzed by acids or bases under controlled temperatures.

    Nitrile Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the indazole core.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Interactions: The tert-butylphenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the indazole core provides specificity.

Comparison with Similar Compounds

    1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile: Lacks the tert-butyl group, resulting in different binding properties and biological activity.

    1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile: The methyl group provides different steric and electronic effects compared to the tert-butyl group.

    1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile: The chloro group introduces electron-withdrawing effects, altering reactivity and binding.

Uniqueness: 1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile is unique due to the presence of the bulky tert-butyl group, which enhances its hydrophobic interactions and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2648965-42-6

Molecular Formula

C18H21N3

Molecular Weight

279.4

Purity

95

Origin of Product

United States

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